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Compound of Interest |

\

Compound Name: cis-(+)-Disparlure

CAS No.: 54910-51-9

Cat. No.: B1345989

Executive Summary

(+)-Disparlure is the sex pheromone of the gypsy moth (Lymantria dispar), a destructive forest

pest.[1][2] The biological activity of Disparlure is strictly governed by its stereochemistry; the

(7R, 8S) isomer is a potent attractant, while the (7S, 8R) enantiomer and the trans-isomers are

biologically inactive or inhibitory.[1]

This Application Note details a scalable, three-phase synthetic route designed for multi-gram to

kilogram production.[1] Unlike traditional chiral pool methods (e.g., from glutamic acid) which

suffer from high step counts, this protocol utilizes Sharpless Asymmetric Dihydroxylation (AD)

to install chirality on a convergent hydrocarbon backbone.[1] This method offers superior atom

economy and high enantiomeric excess (>95% ee).[1]

Key Process Advantages

Convergent Assembly: Utilizes a Z-selective Wittig reaction to couple readily available C7
and C11 fragments.[1]

Catalytic Asymmetry: Employs AD-mix-3 to set absolute stereochemistry, avoiding
stoichiometric chiral auxiliaries.[1]

Stereochemical Retention: Features the "Kolb-Sharpless” orthoacetate method to convert
syn-diols to cis-epoxides with net retention of relative stereochemistry.
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Process Workflow & Logic

The synthesis relies on the precise manipulation of olefin geometry and facial selectivity. The
pathway moves from a geometric isomer (Z-alkene) to a stereodefined diol, and finally to the

target epoxide.[1]

e —— Fragment B:
6-Metf§1’ heptanal Undecyltriphenyl-
yinep phosphonium bromide

/

Step 1: Z-Selective Wittig
(NaHMDS, THF, -78°C)

Z-Selectivity Critical

Intermediate 1:
(2)-2-methyl-7-octadecene
(>98% Z-isomer)

Asymmetric Induction

Step 2: Sharpless AD

(AD-mix-3, t-BuOH/H20)

>95% ee

Intermediate 2:
(7R, 8S)-Syn-Diol

Stereoretentive Closure

Step 3: Kolb-Sharpless Closure
(TMOA, TMSCI, then KOH)

Target Product:
(+)-Disparlure
(7R, 8S)-cis-epoxide
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Figure 1: Strategic workflow for the asymmetric synthesis of (+)-Disparlure. Colors indicate
process phases: Yellow (Backbone Construction), Blue (Asymmetric Induction), Red (Ring
Closure).[1]

Detailed Experimental Protocols
Phase 1: Backbone Construction via Z-Selective Wittig

Objective: Synthesize (Z)-2-methyl-7-octadecene.[1] Criticality: The biological activity requires
a cis-epoxide. This geometry is established here. Using "Salt-Free" conditions is essential to
minimize trans (E) isomer formation.[1]

Reagents:

Undecyltriphenylphosphonium bromide (1.1 equiv)[1]

6-Methylheptanal (1.0 equiv)[1]

NaHMDS (Sodium bis(trimethylsilyl)amide) (1.0 M in THF)[1]

Anhydrous THF[1]

Protocol:

Ylide Formation: Charge a flame-dried reactor with undecyltriphenylphosphonium bromide
suspended in anhydrous THF under Nitrogen. Cool to -78°C.[1]

e Deprotonation: Add NaHMDS dropwise over 30 minutes. The solution will turn bright orange
(characteristic of the ylide). Stir for 1 hour at -78°C.

» Addition: Add 6-methylheptanal dropwise. Maintain temperature < -70°C to ensure kinetic
control (Z-selectivity).

e Reaction: Stir for 1 hour at -78°C, then allow to warm slowly to room temperature over 4
hours.
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o Workup: Quench with saturated NH4Cl. Extract with hexanes (triphenylphosphine oxide
precipitates and is easier to remove from hexanes than ether).[1]

« Purification: Filter off solids. Concentrate and purify via silica gel chromatography (100%
Hexanes).

QC Check:
e 1H NMR: Monitor the alkene protons (5.35 ppm). The coupling constant (

) should be ~11 Hz (characteristic of cis).[1] Trans isomers show

~15 Hz.[1] Target Z:E ratio > 95:5.

Phase 2: Asymmetric Induction (Sharpless
Dihydroxylation)
Objective: Convert the Z-alkene to the optically active syn-diol. Mechanism: The osmium-ligand

complex binds to the alkene face defined by the ligand class. For (+)-Disparlure, AD-mix-3
(containing the ligand (DHQD)2PHAL) is required to target the correct face of the Z-alkene.[1]

Reagents:

(2)-2-methyl-7-octadecene (from Phase 1)[1]

AD-mix-$3 (1.4 g per mmol of alkene)

Methanesulfonamide (1.0 equiv, accelerates hydrolysis)[1]

solvent: 1:1 t-BuOH / Water[1]
Protocol:

o Preparation: In a reactor, dissolve AD-mix-f3 and methanesulfonamide in t-BuOH/Water
mixture. Stir at room temperature until two clear phases form.

e Cooling: Cool the mixture to 0°C. The lower aqueous phase may precipitate salts; this is
normal.[1]
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» Addition: Add the alkene in one portion. Vigorous stirring is mandatory to increase interfacial
surface area.[1]

» Reaction: Stir at 0°C for 24—48 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The alkene
spot should disappear, and a polar diol spot should appear.[1]

e Quench: Add Sodium Sulfite (Na=S0s, 1.5 g per mmol alkene) and warm to room
temperature. Stir for 1 hour to reduce Os(VIII) to Os(IV).

o Extraction: Extract with Ethyl Acetate. Wash with 1M KOH (to remove sulfonamide) and
brine.[1]

 Purification: Recrystallization from hexanes is often possible for the diol, increasing optical
purity.[1]

Data Specification:

Parameter Specification Note

Yield 85 - 92% High conversion typical for AD
Diastereoselectivity > 98:2 (syn:anti) Inherited from Z-alkene purity
Enantiomeric Excess > 95% Determined by Chiral HPLC

Phase 3: Stereoselective Epoxide Closure (The Kolb
Method)

Objective: Convert the syn-diol to the cis-epoxide without scrambling stereochemistry.
Challenge: Direct activation (e.g., mesylation) of a diol followed by base usually results in
inversion at one center, converting a syn-diol to a trans-epoxide.[1] Solution: The Kolb-
Sharpless Orthoacetate Method. This proceeds via a cyclic orthoester intermediate, followed by
opening to a chlorohydrin acetate (inversion #1), and base-induced closure (inversion #2).[1]
Net Result: Retention of relative configuration (Syn Diol

Cis Epoxide).

Reagents:
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Trimethyl orthoacetate (TMOA) (1.5 equiv)[1]

Trimethylsilyl chloride (TMSCI) (1.2 equiv)[1]

Potassium hydroxide (KOH) or Potassium Carbonate (K2COs) in Methanol[1]

Solvent: Dichloromethane (DCM)[1]

Protocol:

Orthoester Formation: Dissolve the chiral diol in anhydrous DCM. Add TMOA and a catalytic
amount of p-TsOH (optional, usually not needed with TMSCI).[1] Stir for 20 mins.

e Chlorohydrin Generation: Add TMSCI dropwise. The cyclic orthoester opens to form the
chlorohydrin acetate. Stir for 1 hour at room temperature.

o Note: This step inverts the stereochemistry at the chloride attack site.

 Stripping: Concentrate the mixture under reduced pressure to remove excess TMSCI and
methyl acetate byproducts.

o Epoxidation: Redissolve the residue in Methanol. Add KOH (2.0 equiv).[1] Stir at room
temperature for 2 hours.

o Mechanism:[1][3][4][5][6][7] Saponification of the acetate followed by intramolecular
displacement of the chloride. This second inversion restores the cis relationship.[1]
 Final Purification: Flash chromatography (5% EtOAc in Hexanes).

Quality Control & Validation

To ensure the product meets "Application Note" standards for drug/pheromone development,
the following analytical data must be verified.

Analytical Parameters Table

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://en.wikipedia.org/wiki/Disparlure
https://en.wikipedia.org/wiki/Disparlure
https://en.wikipedia.org/wiki/Disparlure
https://en.wikipedia.org/wiki/Disparlure
https://en.wikipedia.org/wiki/Disparlure
https://en.wikipedia.org/wiki/Disparlure
https://en.wikipedia.org/wiki/Disparlure
https://www.alfa-chemistry.com/resources/sharpless-asymmetric-dihydroxylation.html
https://en.wikipedia.org/wiki/Sharpless_asymmetric_dihydroxylation
https://www.beilstein-journals.org/bjoc/articles/16/57
https://pubmed.ncbi.nlm.nih.gov/24407339/
https://www.youtube.com/watch?v=bFZEjUv7CZU
https://en.wikipedia.org/wiki/Disparlure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Test Method Acceptance Criteria
Purity GC-FID / GC-MS > 98.0%

Isomeric Purity GC (Capillary, non-polar) > 98% cis-isomer (vs trans)
Enantiomeric Excess Chiral HPLC (Chiralcel OD-H) > 95% ee

Optical Rotation Polarimetry (c=1, CHCl3)

Troubleshooting Guide

o Low Z-Selectivity (Step 1): Ensure the phosphonium salt is completely dry.[1] Water
interferes with the "salt-free" transition state. Ensure temperature stays below -70°C during
aldehyde addition.

o Low Conversion (Step 2): If the alkene is highly insoluble, add methanesulfonamide
(accelerator) or increase agitation speed.[1] Do not heat above 0°C as this degrades
enantioselectivity.[1]

o Trans-Epoxide Contamination (Step 3): This indicates failure of the orthoacetate mechanism.
Ensure the intermediate chlorohydrin acetate is fully formed before adding base.[1] Do not
use mesyl chloride/pyridine for this step; it will yield the trans-isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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